3-(4-Iodophenylamino)propanoic acid
Description
3-(4-Iodophenylamino)propanoic acid is a propanoic acid derivative featuring a 4-iodophenylamino substituent. The iodine atom at the para position of the phenyl ring contributes to its molecular weight and lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles. Similar compounds, such as 3-(4-Iodophenyl)propanoic acid (MW: 276.07 g/mol), highlight the role of iodine in modulating electronic and steric effects .
Properties
IUPAC Name |
3-(4-iodoanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-7-1-3-8(4-2-7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTXNAFSLIYKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCC(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenylamino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Iodophenylamino)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Hydroxyphenyl Derivatives
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compounds 1–36 in Table 1 of ) exhibit anticancer and antioxidant activities. For example:
- Anticancer Activity: Derivatives with aromatic/heterocyclic substituents showed IC50 values ranging from 5–50 µM against breast (MCF-7) and lung (A549) cancer cells. Structure-activity relationships (SAR) revealed that electron-withdrawing groups (e.g., NO2) enhanced potency .
- Antioxidant Properties : Hydroxyl groups contributed to radical scavenging, with EC50 values comparable to ascorbic acid in DPPH assays .
Halogenated Derivatives
- Furin Inhibitors (P3, P7, P16): Thiazolyl-substituted propanoic acids with bromo, chloro, or thiophene groups (e.g., P3: IC50 = 35 µM) inhibited Furin protease, critical in viral pathogenesis .
- 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: This diiodinated analog (CAS 66-02-4) is used in laboratory synthesis, though its bioactivity remains underexplored .
Comparison with Target Compound: Mono-iodination may offer a balance between target binding (via halogen interactions) and metabolic stability compared to diiodinated analogs.
Physicochemical and Structural Properties
Table 1: Key Properties of Selected Propanoic Acid Derivatives
*Calculated based on C9H9IN2O2. †Estimated from molecular formula in .
Key Observations :
- Iodine vs. Hydroxyl : Iodine increases molecular weight by ~112 g/mol compared to hydroxyl, altering solubility (logP: iodinated analogs > hydroxylated analogs).
- Heterocyclic Additions : Thiazolyl or oxadiazolyl groups (e.g., in ) enhance target specificity but may reduce metabolic stability.
Research Findings and Mechanistic Insights
- Anticancer Mechanisms : Hydroxyphenyl derivatives induce apoptosis via ROS-mediated pathways, while iodine’s electron-rich nature may modulate oxidative stress responses .
- Enzyme Inhibition : Halogenated derivatives (e.g., P3) exploit halogen bonding with catalytic residues in Furin’s active site .
- Statistical Significance: Studies on hydroxyphenyl derivatives reported p < 0.05 in ANOVA tests, validating their bioactivity .
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